(D-Lys(nicotinoyl)1, beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P, commonly referred to as Spantide II, is a synthetic peptide and a potent antagonist of substance P. It is designed to inhibit the action of substance P, a neuropeptide involved in pain perception and inflammatory processes. The compound is classified under peptide antagonists and is particularly noted for its effectiveness in blocking neurogenic inflammation.
The compound is synthesized from various amino acids, including D-lysine, beta-(3-pyridyl)-alanine, and others. Its chemical classification falls under the category of neuropeptide antagonists, specifically targeting substance P pathways. The CAS number for this compound is 129176-97-2, and it has various synonyms including Spantide II and (D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P .
The synthesis of (D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula for (D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P is C86H104Cl2N18O13. Its molecular weight is approximately 1630.7 g/mol .
The structure features multiple functional groups including:
The primary reactions involving (D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P include:
These reactions are typically monitored using chromatographic techniques to ensure successful formation and purity of the peptide product .
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P acts primarily as an antagonist at neurokinin receptors (NK1). By binding to these receptors without activating them, it effectively blocks the action of substance P in mediating pain and inflammation.
This antagonistic action can lead to reduced pain perception and anti-inflammatory effects in various models of disease. Studies have shown that Spantide II exhibits greater potency than its predecessor Spantide I .
Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight confirmation .
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P has significant applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8